4-Aminoquinazolin-3-ium-3-olate
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Overview
Description
4-Aminoquinazolin-3-ium-3-olate is a chemical compound with the molecular formula C8H7N3O. It is known for its potential biological activity and diverse applications in scientific research. The compound is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoquinazolin-3-ium-3-olate can be achieved through various methods. One common approach involves the reaction of orthoformylaminobenzonitrile with hydroxylamine in the presence of sodium hydroxide and hydrochloric acid . This reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Aminoquinazolin-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different aminoquinazoline derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-Aminoquinazolin-3-ium-3-olate has gained significant attention in scientific research due to its potential biological activity and diverse applications. Some of its key applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aminoquinazolin-3-ium-3-olate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinazoline structure.
Amodiaquine: Another antimalarial compound with structural similarities to 4-Aminoquinazolin-3-ium-3-olate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the amino group at the 4-position of the quinazoline ring
Properties
IUPAC Name |
3-hydroxyquinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-6-3-1-2-4-7(6)10-5-11(8)12/h1-5,9,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIWROJNOSIXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(C=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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